molecular formula C17H14ClNO B14597113 3-(4-Chlorophenyl)-3-(prop-2-en-1-yl)-2,3-dihydro-1H-isoindol-1-one CAS No. 61139-57-9

3-(4-Chlorophenyl)-3-(prop-2-en-1-yl)-2,3-dihydro-1H-isoindol-1-one

Cat. No.: B14597113
CAS No.: 61139-57-9
M. Wt: 283.7 g/mol
InChI Key: VDCAGVPVFUVFHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Chlorophenyl)-3-(prop-2-en-1-yl)-2,3-dihydro-1H-isoindol-1-one is a synthetic organic compound that belongs to the class of isoindolinones Isoindolinones are known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-3-(prop-2-en-1-yl)-2,3-dihydro-1H-isoindol-1-one can be achieved through various synthetic routes. One common method involves the reaction of 4-chlorobenzaldehyde with an appropriate amine to form an imine intermediate. This intermediate can then undergo cyclization with an alkyne or alkene to form the isoindolinone core. The reaction conditions typically involve the use of a catalyst, such as a transition metal complex, and may require elevated temperatures and inert atmosphere.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of solvents, catalysts, and reaction conditions would be optimized to maximize yield and minimize by-products. Purification methods, such as recrystallization or chromatography, would be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-3-(prop-2-en-1-yl)-2,3-dihydro-1H-isoindol-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-3-(prop-2-en-1-yl)-2,3-dihydro-1H-isoindol-1-one would depend on its specific biological target. Generally, the compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological response. The molecular pathways involved would be elucidated through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenyl)-3-(prop-2-en-1-yl)-2,3-dihydro-1H-isoindolin-1-one: A closely related compound with similar structural features.

    3-(4-Chlorophenyl)-3-(prop-2-en-1-yl)-2,3-dihydro-1H-isoquinolin-1-one: Another related compound with an isoquinoline core.

Uniqueness

The uniqueness of 3-(4-Chlorophenyl)-3-(prop-2-en-1-yl)-2,3-dihydro-1H-isoindol-1-one lies in its specific substitution pattern and the presence of both chlorophenyl and prop-2-en-1-yl groups. These structural features may impart distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

61139-57-9

Molecular Formula

C17H14ClNO

Molecular Weight

283.7 g/mol

IUPAC Name

3-(4-chlorophenyl)-3-prop-2-enyl-2H-isoindol-1-one

InChI

InChI=1S/C17H14ClNO/c1-2-11-17(12-7-9-13(18)10-8-12)15-6-4-3-5-14(15)16(20)19-17/h2-10H,1,11H2,(H,19,20)

InChI Key

VDCAGVPVFUVFHC-UHFFFAOYSA-N

Canonical SMILES

C=CCC1(C2=CC=CC=C2C(=O)N1)C3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.